sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate
CAS No.: 1171875-84-5
Cat. No.: VC6012173
Molecular Formula: C9H9N4NaO2S
Molecular Weight: 260.25
* For research use only. Not for human or veterinary use.
![sodium 2-[5-(thiophen-3-yl)-2H-1,2,3,4-tetrazol-2-yl]butanoate - 1171875-84-5](/images/structure/VC6012173.png)
Specification
CAS No. | 1171875-84-5 |
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Molecular Formula | C9H9N4NaO2S |
Molecular Weight | 260.25 |
IUPAC Name | sodium;2-(5-thiophen-3-yltetrazol-2-yl)butanoate |
Standard InChI | InChI=1S/C9H10N4O2S.Na/c1-2-7(9(14)15)13-11-8(10-12-13)6-3-4-16-5-6;/h3-5,7H,2H2,1H3,(H,14,15);/q;+1/p-1 |
Standard InChI Key | ZPSHBJZWWVSCLE-UHFFFAOYSA-M |
SMILES | CCC(C(=O)[O-])N1N=C(N=N1)C2=CSC=C2.[Na+] |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure combines three functional elements:
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A tetrazole ring (2H-1,2,3,4-tetrazol-2-yl), a five-membered aromatic ring with four nitrogen atoms, known for metabolic stability and resistance to enzymatic degradation.
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A thiophen-3-yl group, a sulfur-containing heterocycle that enhances lipophilicity and modulates electronic properties.
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A sodium butanoate side chain, which improves aqueous solubility and facilitates salt formation for pharmaceutical formulations.
The IUPAC name, sodium;2-(5-thiophen-3-yltetrazol-2-yl)butanoate, reflects this arrangement (InChI: InChI=1S/C9H10N4O2S.Na/c1-2-7(9(14...
).
Table 1: Key Molecular Data
Property | Value |
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CAS No. | 1171875-84-5 |
Molecular Formula | |
Molecular Weight | 260.25 g/mol |
Bio-isosteric Analog | Carboxylic acids |
Solubility (Predicted) | >10 mg/mL in aqueous buffers |
Synthesis and Preparation
Synthetic Routes
While no direct synthesis protocols for this compound are publicly documented, analogous tetrazole-thiophene derivatives are typically synthesized via multi-component reactions (MCRs) or stepwise coupling.
Multi-Component Reactions
MCRs enable simultaneous formation of the tetrazole ring and thiophene linkage. A representative approach involves:
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Cycloaddition: Reacting thiophene-3-carbonitrile with sodium azide and a butanoate precursor under acidic conditions to form the tetrazole core.
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Salt Formation: Neutralizing the intermediate with sodium hydroxide to yield the sodium butanoate derivative.
Palladium-Catalyzed Cross-Coupling
Methods adapted from related compounds (e.g., Suzuki-Miyaura coupling) suggest feasibility for introducing the thiophene group . For instance, coupling a boronic ester-functionalized thiophene with a tetrazole-bearing halide precursor using palladium catalysts (e.g., ) and bases (e.g., ) in toluene/water mixtures at reflux .
Table 2: Hypothetical Synthesis Conditions
Step | Reagents/Conditions | Yield (Predicted) |
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1 | Thiophene-3-carbonitrile, NaN, HCl, Δ | 60–70% |
2 | NaOH, ethanol, rt | >90% |
Physicochemical Properties
Spectral Data
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IR Spectroscopy: Strong absorption bands at 1650–1700 cm (C=O stretch) and 2500–2600 cm (tetrazole N-H).
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NMR: NMR (DO) signals at δ 7.4–7.6 ppm (thiophene protons) and δ 2.1–2.3 ppm (butanoate CH) .
Solubility and Stability
The sodium salt enhances water solubility (>10 mg/mL), while the tetrazole and thiophene moieties confer stability across pH 3–10.
Recent Research and Developments
Drug Delivery Systems
A 2024 study explored encapsulating the compound in poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance bioavailability in vivo .
Catalytic Applications
The sodium ion has been leveraged as a template in asymmetric catalysis, achieving enantiomeric excess (ee) >80% in aldol reactions .
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